molecular formula C22H17ClN4O B11965919 2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11965919
M. Wt: 388.8 g/mol
InChI Key: WGRNDRDFHYJIMJ-UHFFFAOYSA-N
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Description

  • Reactants: 2-(3-Chloroanilino)pyrido[1,2-a]pyrimidin-4-one and benzaldehyde.
  • Conditions: Reflux in ethanol with an acid catalyst.
  • Product: 2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one typically involves multi-step organic reactions.

  • Step 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core

    • Reactants: 2-aminopyridine and an appropriate aldehyde.
    • Conditions: Reflux in ethanol with an acid catalyst.
    • Product: Pyrido[1,2-a]pyrimidin-4-one.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylimino methyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted anilino derivatives.

Mechanism of Action

The mechanism of action of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and CDK2, which are key regulators of the G1/S and G2/M phases of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

    Roscovitine: A well-known CDK inhibitor with a purine core structure.

    Olomoucine: Another CDK inhibitor with a similar mechanism of action.

    Purvalanol: A potent CDK inhibitor with a different core structure but similar inhibitory activity.

Uniqueness

2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one is unique due to its pyrido[1,2-a]pyrimidin-4-one core, which provides distinct binding properties and selectivity towards CDKs compared to other inhibitors like roscovitine and olomoucine . Its structural modifications, such as the 3-chloroanilino and phenylimino methyl groups, enhance its inhibitory activity and specificity .

Properties

Molecular Formula

C22H17ClN4O

Molecular Weight

388.8 g/mol

IUPAC Name

2-(3-chloroanilino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H17ClN4O/c1-15-7-6-12-27-21(15)26-20(25-18-11-5-8-16(23)13-18)19(22(27)28)14-24-17-9-3-2-4-10-17/h2-14,25H,1H3

InChI Key

WGRNDRDFHYJIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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